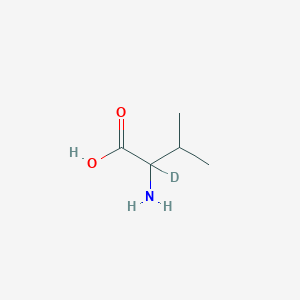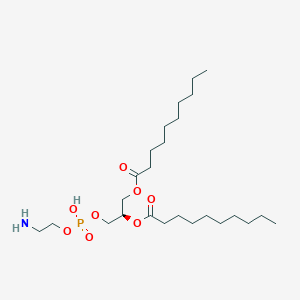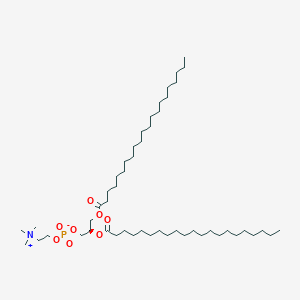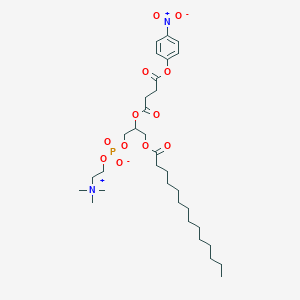
DL-Valine-2-d1
Vue d'ensemble
Description
DL-Valine-2-d1: is a deuterated form of valine, an essential amino acid. The compound is characterized by the substitution of a hydrogen atom with deuterium at the second carbon position. This isotopic labeling is significant in various scientific studies, particularly in understanding metabolic pathways and protein synthesis. The molecular formula of this compound is (CH3)2CHCD(NH2)CO2H, and it has a molecular weight of 118.15 g/mol .
Mécanisme D'action
Target of Action
DL-Valine-2-d1 is a deuterium-labeled form of DL-Valine . Valine is an essential amino acid that is used in the biosynthesis of proteins . Therefore, the primary targets of this compound are likely to be the same as those of DL-Valine, which include various enzymes and transporters involved in protein synthesis and metabolism.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in metabolic studies . The deuterium atom allows for the tracking of the compound’s metabolic pathway, providing insights into its interaction with its targets and any resulting changes .
Biochemical Pathways
This compound, like DL-Valine, is involved in several biochemical pathways, including protein synthesis and metabolism . It may also participate in the branched-chain amino acid (BCAA) metabolic pathway, given that valine is one of the three BCAAs. The downstream effects of these pathways include the production of proteins and energy, both of which are essential for cellular functions .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of DL-Valine, given their structural similarity. These effects include the synthesis of proteins and the provision of energy for cellular functions . The presence of the deuterium atom may result in subtle differences in these effects, particularly in metabolic studies where this compound is used as a tracer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of enzymes, transporters, and other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Valine-2-d1 can be synthesized through several methods, including:
Chemical Synthesis: This involves the deuteration of valine using deuterium gas or deuterated reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, with stringent quality control measures to ensure the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Valine-2-d1 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products: The major products formed from these reactions include oxo compounds, alcohols, and halogenated derivatives .
Applications De Recherche Scientifique
DL-Valine-2-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of valine metabolism.
Biology: Helps in studying protein synthesis and degradation by tracking the incorporation of deuterium-labeled valine into proteins.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of deuterated drugs and other compounds for research and development
Comparaison Avec Des Composés Similaires
DL-Valine-d8: Another deuterated form of valine with multiple deuterium atoms.
L-Valine-2-13C: A carbon-13 labeled form of valine.
DL-Valine-2-13C: A carbon-13 labeled form of DL-valine.
Uniqueness: DL-Valine-2-d1 is unique due to its specific deuterium labeling at the second carbon position, which provides distinct advantages in NMR spectroscopy and mass spectrometry studies. This specificity allows for precise tracking and analysis of metabolic processes compared to other isotopically labeled compounds .
Propriétés
IUPAC Name |
2-amino-2-deuterio-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(C)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


